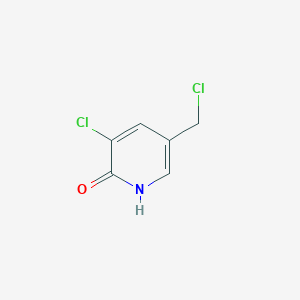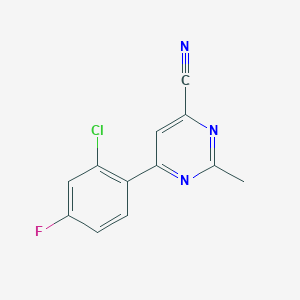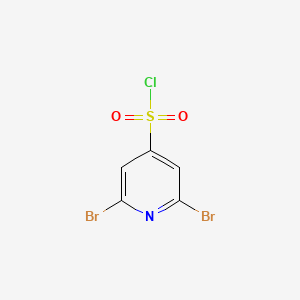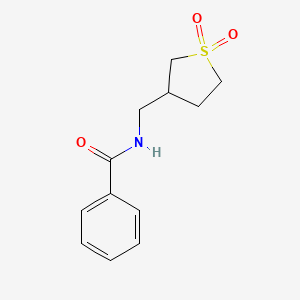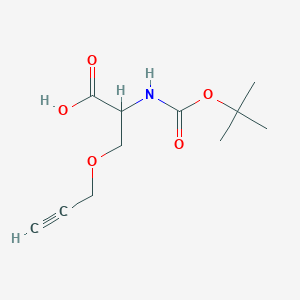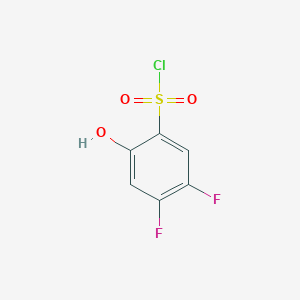
4,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O3S. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. It is a derivative of benzenesulfonyl chloride and is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride typically involves the sulfonation of 4,5-difluorophenol followed by chlorination. The reaction conditions often require the use of chlorosulfonic acid (ClSO3H) as the sulfonating agent and thionyl chloride (SOCl2) for chlorination. The process can be summarized as follows:
Sulfonation: 4,5-Difluorophenol is reacted with chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride to replace the hydroxyl group with a chlorine atom, forming 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is carried out in large-scale reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate and yield.
Major Products
The major products formed from the reactions of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: This compound has a similar structure but with fluorine atoms at the 2 and 4 positions instead of 4 and 5.
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: This compound has chlorine atoms instead of fluorine atoms at the 3 and 5 positions.
Uniqueness
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. The presence of fluorine atoms can enhance the stability and lipophilicity of the compound, making it valuable in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C6H3ClF2O3S |
|---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
4,5-difluoro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2,10H |
InChI Key |
YSGNIAWFZWBKRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


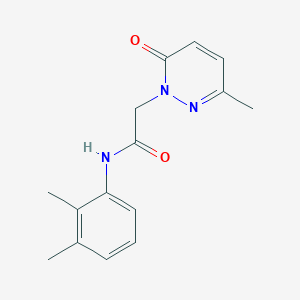
![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
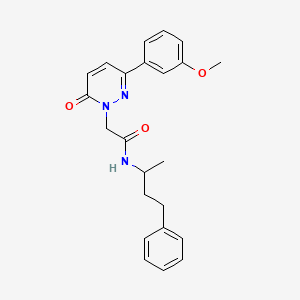

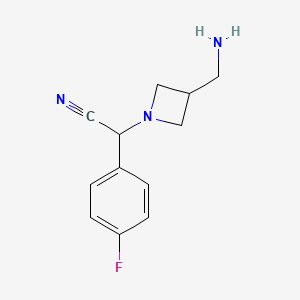

![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)

